![molecular formula C7H10ClN2O2+ B044955 3-Nitrobenzylamine hydrochloride CAS No. 26177-43-5](/img/structure/B44955.png)
3-Nitrobenzylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-nitrobenzylamine hydrochloride involves nitration reactions of benzylamine derivatives. For instance, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a closely related compound, highlights a typical nitration process where 4-nitrobenzyl bromide is reacted with dimethylamine hydrochloride in the presence of an acid-binding agent, leading to high yields under optimized conditions (Wang Ling-ya, 2015).
Molecular Structure Analysis
The molecular structure of nitrobenzylamine derivatives has been extensively studied. For example, the X-ray crystallographic analysis of N-phenyl-4-nitrobenzylamine provided detailed insights into its molecular geometry, showcasing how the nitro and amino groups interact with the benzyl ring (F. Iwasaki et al., 1988).
Chemical Reactions and Properties
3-Nitrobenzylamine hydrochloride participates in various chemical reactions due to the presence of both nitro and amine functional groups. For instance, the orthopalladation of primary nitrobenzylamine has been reported, leading to the synthesis of chiral cyclopalladated complexes, which demonstrates the compound's reactivity and potential for forming complex structures (J. Vicente et al., 1995).
Scientific Research Applications
Modification of Graphite and Carbon Nanotubes : A study by Wildgoose et al. (2005) highlighted that 4-nitrobenzylamine can chemically modify graphite powder and multiwalled carbon nanotubes. This modification potentially improves their mechanical properties, paving the way for new applications in materials science (Wildgoose et al., 2005).
Antithyroidal, Antitubercular, and Antifungal Properties : Research by Orth and Jones (1961) showed that 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, potentially derived from nitrobenzylamine, exhibit antithyroidal, antitubercular, and antifungal properties. This is attributed to their condensed ring thiones structure (Orth & Jones, 1961).
Applications in Polymer Chemistry : Zhao et al. (2012) discussed the potential of o-nitrobenzyl alcohol derivatives, which are related to nitrobenzylamines, in polymer chemistry. These derivatives can be used in photodegradable hydrogels, photocleavable copolymers, and bioconjugates (Zhao et al., 2012).
Efficient Synthesis of N,N-Dimethyl-4-nitrobenzylamine : Wang Ling-ya (2015) presented a method for synthesizing N,N-Dimethyl-4-nitrobenzylamine. This process is noted for its low cost, environmental friendliness, and high reaction yield, which suggests ease of industrial production (Wang Ling-ya, 2015).
Photolysis Studies in Biological Systems : McCray et al. (1980) explored the use of caged ATP, which can be linked to nitrobenzylamine research, for time-resolved studies of ATP-requiring biological systems. This study used laser flash photolysis of caged ATP to generate ATP rapidly (McCray et al., 1980).
Development of Bioreductive Prodrugs : Hay et al. (1999) investigated the effects of substituents on the benzyl ring, particularly in the context of nitrobenzyl carbamates, which are relevant to nitrobenzylamine research. These substituents accelerate fragmentation, making them useful in the development of bioreductive drugs (Hay et al., 1999).
Safety and Hazards
3-Nitrobenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3-Nitrobenzylamine hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 It’s known that it can cause specific target organ toxicity, particularly affecting the respiratory system .
Biochemical Pathways
Given its potential impact on the respiratory system , it may influence pathways related to respiratory function.
Result of Action
It’s known to be used in the synthesis of an azobenzene amino acid used as a photo-inducible conformational switch in polypeptides . It was also used in the synthesis of 2,4-dimethoxybenzylidene-3-nitrobenzylamine .
Action Environment
The action, efficacy, and stability of 3-Nitrobenzylamine hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place . It’s also important to avoid dust formation and contact with oxidizing agents and acids .
properties
IUPAC Name |
(3-nitrophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXLCHQWOZGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949048 | |
Record name | 1-(3-Nitrophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzylamine hydrochloride | |
CAS RN |
26177-43-5 | |
Record name | Benzenemethanamine, 3-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26177-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 26177-43-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Nitrophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzylammonium hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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